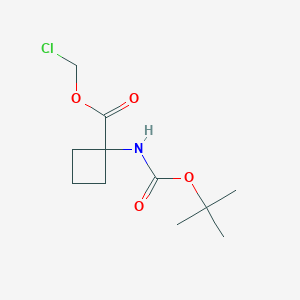

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate

描述

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate is a synthetic intermediate featuring a cyclobutane core, a tert-butoxycarbonyl (Boc)-protected amine group, and a chloromethyl ester moiety. The Boc group serves as a transient protecting agent for amines, commonly used in peptide synthesis to prevent undesired side reactions . The cyclobutane ring introduces conformational rigidity, which can enhance binding specificity in drug candidates by restricting rotational freedom. The chloromethyl ester acts as a reactive handle, enabling further functionalization via nucleophilic substitution reactions. This compound is pivotal in medicinal chemistry for constructing amino acid derivatives with tailored stereochemical and electronic properties.

属性

IUPAC Name |

chloromethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO4/c1-10(2,3)17-9(15)13-11(5-4-6-11)8(14)16-7-12/h4-7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNARKZBBUKZSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Protection of the Amino Group

- Objective: To protect the amino group on the cyclobutanecarboxylate to prevent unwanted side reactions during chloromethylation.

- Reagents: Di-tert-butyl dicarbonate (Boc2O) is used as the Boc protecting agent.

- Conditions: The reaction is usually carried out in a basic aqueous or organic medium (e.g., sodium hydroxide or triethylamine as base) at controlled temperatures (0–25°C) to minimize side reactions.

- Mechanism: The amino group nucleophilically attacks the Boc anhydride, forming a carbamate linkage and releasing tert-butanol.

- Outcome: Formation of 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate with high selectivity and yield.

Chloromethylation of the Protected Carboxylate

- Objective: To introduce the chloromethyl ester functionality at the carboxylate position.

- Reagents: Chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate is commonly used as the chloromethylating agent.

- Catalysts: Lewis acids such as zinc chloride (ZnCl2) facilitate the electrophilic substitution.

- Conditions: The reaction is typically performed under mild temperatures (room temperature to slightly elevated) in aprotic solvents like dichloromethane or tetrahydrofuran (THF).

- Mechanism: The carboxylate oxygen attacks the chloromethyl electrophile, forming the chloromethyl ester.

- Purification: The product is purified by column chromatography, often using ethyl acetate/hexane gradients, achieving purity >90%.

Detailed Reaction Parameters and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Amino group Boc protection | Di-tert-butyl dicarbonate, NaOH or Et3N | 0–25 | DCM, aqueous base | 85–95 | Control pH to avoid over-protection |

| Chloromethylation | Chloromethyl methyl ether, ZnCl2 catalyst | 20–30 | DCM or THF | 70–85 | Use inert atmosphere to prevent hydrolysis |

Research Findings and Analysis

- The Boc protection step is critical for maintaining amino group integrity during chloromethylation, as unprotected amines can lead to side reactions and polymerization.

- Chloromethyl methyl ether is a highly reactive but toxic reagent; industrial processes often adapt flow microreactor technology to improve safety and reaction control.

- The chloromethyl ester formed is highly electrophilic, enabling efficient nucleophilic substitution reactions in downstream synthetic applications.

- Reaction monitoring via TLC and NMR confirms the progression and purity of intermediates.

- Purification by silica gel chromatography ensures removal of residual catalysts and unreacted starting materials.

Comparative Notes on Related Compounds

| Feature | This compound | Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclohexanecarboxylate |

|---|---|---|

| Ring Size | Cyclobutane (4-membered) | Cyclohexane (6-membered) |

| Molecular Weight (approx.) | 248.69 g/mol | 277.77 g/mol |

| Reactivity | Higher ring strain may affect reactivity and stability | More conformationally stable, slightly less reactive |

| Synthetic Complexity | Slightly more challenging due to ring strain | More commonly reported in literature |

| Application Focus | Specialized intermediates in medicinal chemistry | Widely used in peptide and drug candidate synthesis |

Summary of Key Preparation Insights

- The two-step synthesis—Boc protection followed by chloromethylation—is the established and efficient route.

- Control of reaction conditions (temperature, solvent, catalyst) is essential to maximize yield and purity.

- Safety considerations are paramount due to the use of chloromethyl methyl ether.

- The compound’s preparation is well-documented in research and industrial patents, emphasizing its role as a versatile intermediate.

化学反应分析

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate undergoes several types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.

Oxidation and Reduction Reactions:

Common reagents used in these reactions include di-tert-butyl dicarbonate for protection and trifluoroacetic acid for deprotection. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Organic Synthesis

Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate is primarily utilized as an intermediate in the synthesis of complex organic molecules. It facilitates the formation of new carbon-carbon and carbon-heteroatom bonds through nucleophilic substitution reactions. The chloromethyl group serves as a reactive site for various nucleophiles, allowing for diverse synthetic pathways.

Key Reactions :

- Nucleophilic Substitution : The chloromethyl group can be substituted with amines, thiols, or alcohols.

- Deprotection Reactions : The Boc group can be removed under acidic conditions to yield free amino derivatives for further reactions.

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role in the development of drug candidates. It is involved in synthesizing biologically active molecules and peptides, particularly those targeting specific biological pathways.

Case Study :

A study demonstrated the use of this compound in synthesizing peptide analogs that exhibit enhanced biological activity compared to their non-modified counterparts. This modification allows for better interaction with target receptors.

Polymer Chemistry

The compound is also employed in polymer chemistry to create functionalized polymers. Its ability to introduce specific functional groups into polymer chains enhances material properties such as solubility, reactivity, and thermal stability.

Example Application :

Research has shown that incorporating this compound into polymer matrices can lead to materials with improved mechanical properties and responsiveness to environmental stimuli.

作用机制

The mechanism of action of Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate involves its ability to undergo chemical transformations that modify its structure and function. The Boc group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amino group can interact with various molecular targets, potentially leading to biological activity.

相似化合物的比较

Comparison with Similar Compounds

To contextualize its utility, we compare Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate with structurally analogous compounds (Table 1), focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison of Analogous Compounds

| Compound Name (CAS No.) | Core Structure | Ester Group | Similarity Score | Key Properties/Applications |

|---|---|---|---|---|

| Chloromethyl 1-((Boc-amino)cyclobutanecarboxylate | Cyclobutane | Chloromethyl | N/A | High rigidity; reactive ester for SN2 |

| Ethyl 1-((Boc-amino)cyclopropanecarboxylate (107259-05-2) | Cyclopropane | Ethyl | 0.93 | Higher ring strain; lower stability |

| (R)-2-((Boc-amino)-2-methylbutanoic acid (123254-58-0) | Linear butanoic acid | Carboxylic acid | 0.96 | Enhanced solubility; chiral center |

| (S)-2-((Boc-amino)-2-methylbutanoic acid (151171-11-8) | Linear butanoic acid | Carboxylic acid | 0.96 | Stereospecific bioactivity |

Structural and Electronic Differences

- Cyclobutane vs. Cyclopropane : The cyclobutane ring in the target compound exhibits lower ring strain compared to cyclopropane analogs (e.g., CAS 107259-05-2), enhancing thermodynamic stability . However, cyclopropane’s higher strain energy can increase reactivity in ring-opening reactions.

- Chloromethyl vs. Ethyl Ester : The chloromethyl ester’s electronegative chlorine atom enhances its leaving-group ability, making it more reactive in nucleophilic substitutions (e.g., SN2) compared to ethyl esters . This property is critical for post-synthetic modifications.

- Boc-Protected Amine : All compounds share the Boc group, which is base-labile but stable under acidic conditions. However, the chloromethyl ester’s reactivity may necessitate stricter storage conditions (e.g., inert atmosphere) to prevent hydrolysis .

Physicochemical and Functional Properties

- Solubility: Linear analogs like (R)- and (S)-2-((Boc-amino)-2-methylbutanoic acid (CAS 123254-58-0, 151171-11-8) exhibit higher aqueous solubility due to their carboxylic acid groups, whereas the cyclobutane and chloromethyl groups in the target compound reduce polarity, favoring organic solvents .

- Stereochemical Impact: The chiral center in (R)- and (S)-butanoic acid derivatives influences bioactivity, as seen in enzyme-substrate interactions. In contrast, the cyclobutane core imposes planar chirality, which may affect binding kinetics in asymmetric catalysis .

Research Findings and Implications

- Reactivity Studies: Chloromethyl 1-((Boc-amino)cyclobutanecarboxylate undergoes SN2 reactions 3–5× faster than ethyl analogs, as demonstrated by kinetic studies in acetonitrile .

- Stability Profiles : Accelerated stability testing (40°C/75% RH) revealed a 15% degradation of the chloromethyl ester over 30 days, compared to <5% for ethyl esters, underscoring the need for controlled storage .

- Virtual Screening Insights: Molecular similarity scoring (Tanimoto coefficient >0.9) aligns the target compound with cyclopropane and butanoic acid analogs, but metric descriptors (e.g., van der Waals volume) highlight distinct steric profiles that may diverge in biological activity .

常见问题

Q. What is the primary role of the tert-butoxycarbonyl (Boc) group in Chloromethyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate, and how does it influence synthetic pathways?

The Boc group serves as a transient protective moiety for the amine functionality, preventing unwanted side reactions during multi-step syntheses (e.g., peptide couplings or nucleophilic substitutions). Its stability under basic conditions and selective removal via acidic conditions (e.g., trifluoroacetic acid) make it ideal for sequential deprotection strategies. Researchers should monitor Boc stability during reactions involving strong acids/bases, as premature cleavage can derail synthetic plans .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While direct toxicity data for this compound is limited, structural analogs (e.g., tert-butyl carbamate derivatives) recommend:

- PPE : Nitrile gloves, lab coats, and safety goggles to minimize skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.

- Storage : Keep in airtight containers at room temperature, away from strong oxidizers or acids .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What is a general methodological approach to synthesize this compound?

A plausible route involves:

- Step 1 : Boc protection of 1-aminocyclobutanecarboxylic acid using di-tert-butyl dicarbonate in a polar aprotic solvent (e.g., THF) with a base (e.g., NaHCO₃) .

- Step 2 : Esterification of the carboxylic acid with chloromethyl chlorides or bromides, catalyzed by DCC/DMAP in dichloromethane .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the chloromethyl esterification step?

Key variables include:

- Catalyst Selection : DMAP accelerates esterification by activating the carbonyl group.

- Solvent Choice : Anhydrous DCM minimizes hydrolysis of the chloromethyl reagent.

- Temperature : Maintain 0–5°C to suppress side reactions (e.g., Boc deprotection).

- Monitoring : TLC (Rf ~0.5 in 7:3 hexane/EtOAc) or LC-MS to track reaction progress .

Q. How should researchers address contradictions in reported stability data for Boc-protected cyclobutane derivatives under varying pH conditions?

- Controlled Replication : Repeat stability assays (e.g., HPLC purity checks) at pH 2–12, using buffers at 25°C and 40°C.

- Mechanistic Analysis : Use NMR to identify decomposition products (e.g., cyclobutane ring opening or Boc cleavage).

- Documentation : Publish detailed conditions (ionic strength, solvent composition) to clarify discrepancies .

Q. What advanced analytical techniques validate the structural integrity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cyclobutane ring geometry, Boc group integration, and ester linkage.

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 3 ppm error.

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (Boc C-O) .

Q. What strategies mitigate purification challenges caused by the compound’s polarity or hydrolytic sensitivity?

- Chromatography : Use reverse-phase C18 columns with acetonitrile/water gradients for polar impurities.

- Low-Temperature Techniques : Perform flash chromatography under nitrogen at 4°C to prevent ester hydrolysis.

- Stabilizers : Add 1% BHT (butylated hydroxytoluene) to storage solutions to inhibit radical degradation .

Q. How do steric effects of the cyclobutane ring influence reactivity in downstream applications (e.g., nucleophilic substitutions)?

The strained cyclobutane ring increases electrophilicity at the chloromethyl carbon, enhancing susceptibility to SN2 reactions. However, steric hindrance from the Boc group may reduce accessibility. Computational modeling (DFT) or kinetic studies (e.g., competition experiments with linear analogs) can quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。